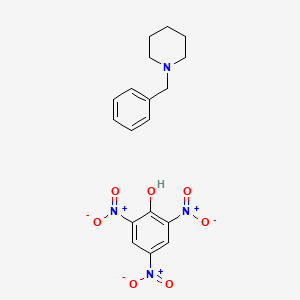
1-Benzylpiperidine;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzylpiperidine: and 2,4,6-trinitrophenol are two distinct chemical compounds with unique properties and applications. 1-Benzylpiperidine is a piperidine derivative, often used in the synthesis of pharmaceuticals and other organic compounds .
Preparation Methods
1-Benzylpiperidine
1-Benzylpiperidine can be synthesized through various methods. One common method involves the reaction of piperidine with benzyl chloride under basic conditions . Another method includes the reduction of 1-benzyl-4-piperidone using reducing agents like sodium borohydride . Industrial production often involves catalytic hydrogenation processes to ensure high yield and purity .
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol is typically prepared by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid . This process involves the formation of phenol disulfonic acid, which is then nitrated to produce 2,4,6-trinitrophenol . Industrial production methods focus on optimizing reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
1-Benzylpiperidine
1-Benzylpiperidine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form benzylpiperidone using oxidizing agents like potassium permanganate.
Reduction: Reduction of benzylpiperidone to benzylpiperidine using sodium borohydride.
Substitution: Nucleophilic substitution reactions with halides to form various derivatives.
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol is known for its reactivity due to the presence of nitro groups:
Scientific Research Applications
1-Benzylpiperidine
1-Benzylpiperidine is used in:
Pharmaceuticals: As an intermediate in the synthesis of drugs like donepezil, used for treating Alzheimer’s disease.
Organic Synthesis: As a building block for various organic compounds.
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol has applications in:
Mechanism of Action
1-Benzylpiperidine
The mechanism of action of 1-Benzylpiperidine in pharmaceuticals involves inhibition of acetylcholinesterase, increasing acetylcholine levels in the brain, which is beneficial in treating Alzheimer’s disease .
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol acts as an explosive by rapidly decomposing to produce gases and heat. The nitro groups facilitate this rapid decomposition, making it a powerful explosive .
Comparison with Similar Compounds
1-Benzylpiperidine
Similar compounds include:
Piperidine: A simpler structure without the benzyl group, used in various chemical syntheses.
Benzylpiperazine: Another benzyl-substituted piperidine derivative with different pharmacological properties.
2,4,6-Trinitrophenol
2,4-Dinitrophenol: Less nitrated and less explosive compared to 2,4,6-trinitrophenol.
2-Nitrophenol: A mononitro compound with different chemical properties and applications.
Properties
CAS No. |
19919-76-7 |
|---|---|
Molecular Formula |
C18H20N4O7 |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
1-benzylpiperidine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C12H17N.C6H3N3O7/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1,3-4,7-8H,2,5-6,9-11H2;1-2,10H |
InChI Key |
SOAXXVONGHYOMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















